molecular formula C20H21N7O B2502970 1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1786222-64-7

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2502970
CAS No.: 1786222-64-7
M. Wt: 375.436
InChI Key: QQXOMUBIVMOAPT-UHFFFAOYSA-N
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Description

1-Benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a sophisticated synthetic compound designed for advanced biochemical and pharmacological research. Its structure integrates a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its role in click chemistry and its ability to mimic amide bonds, enhancing metabolic stability and enabling diverse target engagement[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2934905/]. The molecule is further functionalized with a benzyl group and a pyrrole moiety, which are common features in compounds targeting various enzymes and receptors. The presence of a 3,5-dimethylpyrazole methyl carboxamide segment is particularly noteworthy, as this heterocyclic system is frequently employed in the design of kinase inhibitors and other enzyme modulators due to its ability to act as a hinge-binding motif[https://pubs.acs.org/doi/10.1021/jm901505j]. Consequently, this compound is of significant value in exploratory studies focused on enzyme inhibition, particularly within the kinome, and for investigating intracellular signaling pathways. Its complex architecture makes it a prime candidate for use as a chemical probe to elucidate novel biological mechanisms or as a high-value scaffold for the development of targeted therapeutics in oncology and inflammatory diseases. All research applications must be conducted in controlled laboratory settings.

Properties

IUPAC Name

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c1-14-17(15(2)23-22-14)12-21-19(28)18-20(26-10-6-7-11-26)27(25-24-18)13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,21,28)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXOMUBIVMOAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through click chemistry .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with related derivatives from the evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
Target Compound C₂₃H₂₄N₈O ~452.5 (estimated) 1-Benzyl, 5-pyrrole (triazole core); 3,5-dimethylpyrazole (carboxamide side chain) Not reported Triazole-pyrrole hybrid; carboxamide linker
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, [1]) C₂₁H₁₅ClN₆O 403.1 Chloro, cyano, phenyl (pyrazole core) 133–135 Electron-withdrawing substituents (Cl, CN); high yield (68%)
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ([5]) C₂₇H₂₄F₂N₆O₂ 502.5 Difluoromethyl, 4-methoxyphenyl (pyrazolopyrimidine core) Not reported Extended π-system (pyrazolopyrimidine); lipophilic substituents (F, OCH₃)
N-(1,3-Benzodioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide ([6]) C₁₈H₂₁N₃O₅S 391.4 Benzodioxole, sulfone (tetrahydrothiophene) Not reported Sulfone group enhances polarity; benzodioxole may improve metabolic stability

Key Observations

Core Heterocycle Diversity: The target compound’s triazole-pyrrole system differs from the pyrazole (), pyrazolopyrimidine (), and pyrazole-sulfone () cores.

Substituent Effects: Electron-withdrawing groups (e.g., Cl, CN in ) lower electron density, possibly enhancing reactivity or binding to electrophilic targets. The difluoromethyl and methoxy groups in enhance hydrophobicity and bioavailability, whereas the sulfone in improves solubility and polarity .

Synthetic Yields :

  • Compounds in exhibit moderate to high yields (62–71%), suggesting efficient coupling strategies. The target compound’s synthesis may face challenges due to steric hindrance from the bulky pyrrole and triazole moieties .

Analytical Characterization :

  • NMR, MS, and elemental analysis () are standard for confirming structures of carboxamide derivatives. For the target compound, similar techniques would be essential to verify regiochemistry and purity .

Research Implications and Gaps

  • The target compound’s triazole-pyrrole system may offer unique selectivity profiles.
  • Crystallography: Tools like SHELXL () and WinGX/ORTEP () are widely used for structural validation.
  • Structure-Activity Relationships (SAR): Comparative studies could elucidate how replacing chloro/cyano groups () with pyrrole/triazole moieties impacts potency or toxicity.

Biological Activity

Overview

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by a unique combination of heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and cellular metabolism modulation.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Pyrazole moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.
  • Pyrrole ring : Often associated with neuroactive compounds and can influence receptor interactions.
  • Triazole ring : Widely studied for its role in medicinal chemistry due to its diverse biological effects.

The biological activity of this compound is primarily linked to its interaction with cellular pathways and molecular targets. Notably, it has been shown to modulate the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, which plays a critical role in cell growth and metabolism. The compound appears to:

  • Inhibit mTORC1 activity : This inhibition leads to reduced protein synthesis and cell proliferation.
  • Enhance autophagy : By disrupting the autophagic flux under nutrient-replete conditions, it promotes cellular degradation processes that may be beneficial in cancer therapy.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, in MIA PaCa-2 pancreatic cancer cells, selected compounds showed submicromolar antiproliferative activity and good metabolic stability. These compounds also displayed the ability to disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding conditions .

Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the core structure significantly influence biological activity. The presence of specific functional groups enhances potency against cancer cells while maintaining favorable pharmacokinetic properties. For example:

Compound ModificationEffect on Activity
Addition of halogensIncreased potency
Alteration of benzyl substituentsVaried metabolic stability
Changes in triazole substitutionsAffects binding affinity to mTORC1

Study 1: Anticancer Activity

In a study focused on pancreatic cancer treatment, compounds derived from the core structure demonstrated a marked reduction in cell viability at concentrations as low as 10 μM. The mechanism involved both mTORC1 inhibition and autophagy modulation, suggesting a dual-action approach that could enhance therapeutic outcomes in solid tumors .

Study 2: Autophagy Modulation

Another investigation indicated that these compounds could selectively target cancer cells under metabolic stress conditions. By promoting basal autophagy while inhibiting excessive autophagic flux during nutrient deprivation, these agents could potentially spare normal cells from cytotoxic effects while effectively targeting tumor cells .

Q & A

Q. What are the optimal synthetic routes for 1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of triazole-pyrazole hybrids typically involves multi-step protocols. For example, similar compounds (e.g., triazole-carboxamides) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by benzylation and substitution reactions . Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Reactions are often conducted at 60–80°C to avoid side-product formation.
  • Catalysts : Cu(I) salts (e.g., CuBr) improve triazole ring formation efficiency.
    Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

Q. How can structural characterization of this compound be reliably performed to confirm regioselectivity and functional group integrity?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., distinguishing benzyl protons at δ 4.5–5.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve ambiguities in regioselectivity, especially for triazole ring substitution .
    For pyrrol-1-yl and pyrazolyl groups, IR spectroscopy (C-N stretching at 1,350–1,450 cm1^{-1}) and HPLC purity checks (>95%) are critical .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase inhibition : Use ADP-Glo™ assays for tyrosine kinases (e.g., EGFR, VEGFR2), as triazole-carboxamides often target ATP-binding pockets .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : Employ:
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KDK_D) to purified targets (e.g., kinases) .
  • Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with pyrazolyl methyl groups) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
    For in-cell studies, fluorescence tagging (e.g., BODIPY derivatives) enables localization tracking via confocal microscopy .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Common discrepancies arise from:
  • Impurities : Re-synthesize the compound under stricter purification protocols (e.g., preparative HPLC) .
  • Assay variability : Validate results using orthogonal methods (e.g., compare enzymatic inhibition with cellular proliferation assays) .
  • Metabolic instability : Perform liver microsome stability tests to identify rapid degradation pathways .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy and selectivity?

  • Methodological Answer : Focus on modifying:
  • Benzyl group substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) to enhance target affinity .
  • Pyrazole methyl groups : Replace with bulkier substituents (e.g., -CH2_2Ph) to reduce off-target effects .
  • Pyrrole moiety : Test substituted pyrroles (e.g., 3,4-dimethyl) to improve solubility .
    Use combinatorial libraries and QSAR models to predict bioactivity cliffs .

Q. What analytical methods are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light sensitivity : Expose to UV/Vis light and track photodegradation products .

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